molecular formula C9H15NO3 B3323382 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- CAS No. 1638683-55-2

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

Cat. No.: B3323382
CAS No.: 1638683-55-2
M. Wt: 185.22
InChI Key: XHWQDXCNSUIEBL-IEESLHIDSA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a bicyclic compound featuring a fused 6- and 5-membered ring system. The scaffold contains an oxygen atom (3-oxa) and a nitrogen atom (9-aza) within the bicyclo[3.3.1]nonane framework, with an acetic acid substituent at the 7-position in the endo configuration. This stereochemical arrangement influences its physicochemical properties and interactions in biological systems. The compound is of interest in medicinal chemistry due to its structural rigidity, which can enhance binding specificity in drug design .

Properties

IUPAC Name

2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQDXCNSUIEBL-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic ring system followed by the introduction of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of novel compounds in medicinal chemistry and materials science .

Biology

The compound is studied for its potential biological activities, particularly its interactions with enzymes and receptors:

  • Receptor Interaction : It exhibits affinity for muscarinic receptors (M1-M5), which are involved in cognitive functions and memory processes. Research indicates that it may function as an antagonist at these receptors, modulating neurotransmitter release in the central nervous system .
  • Enzyme Modulation : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in managing inflammatory conditions .

Medicine

Research is ongoing to evaluate the therapeutic applications of this compound:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives related to this bicyclic structure exhibit antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis, indicating potential use in treating infections .
  • Neuropharmacological Effects : Its interaction with muscarinic receptors suggests implications for treating neurodegenerative diseases or cognitive disorders by enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of derivatives:

CompoundStructureBiological ActivityKi Value (nM)
Compound AStructure AAntagonist at M120
Compound BStructure BAntagonist at M250
Compound CStructure CAntibacterial30

This table illustrates how structural modifications can influence biological activity and potency.

Neuropharmacological Study

A study investigated the effects of related bicyclic compounds on cognitive function in animal models, showing improved memory retention and learning capabilities when administered at specific dosages .

Antimicrobial Efficacy

Research focused on the antibacterial properties of derivatives highlighted their effectiveness against multi-drug resistant strains, showcasing their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The (7-endo) configuration distinguishes this compound from its exo isomers and derivatives with varied substituents. Key analogs include:

Compound Name Substituents Configuration Molecular Formula Molecular Weight (g/mol) Key References
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-exo)- Boc group at N9 exo C₁₄H₂₃NO₅ 285.34
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl Benzyl at N9, HCl salt endo C₁₆H₂₀ClNO₃ 309.79
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid Boc at N9 endo C₁₃H₂₁NO₅ 271.31
3-(Ethoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetic acid ethyl ester Ethoxycarbonyl and oxo groups N/A C₁₅H₂₃NO₅ 297.35

Key Observations :

  • Substituent Effects: Boc (tert-butoxycarbonyl) and benzyl groups at N9 modulate solubility and stability. For example, the Boc derivative (C₁₃H₂₁NO₅) is widely used as a synthetic intermediate due to its ease of deprotection .

Physicochemical Properties

Comparative data for selected compounds:

Property (7-endo)- Target (7-exo)- Isomer 9-Benzyl Derivative 9-Boc-7-carboxylic Acid
Melting Point Not reported 93°C (recrystallized from ethanol) Not reported Not reported
Purity ≥95% (typical) ≥95% ≥95% ≥97%
Solubility Moderate in polar solvents High in ethanol Low (hydrochloride salt improves solubility) High in DMSO, THF
Stability Stable at RT Sensitive to acidic conditions Stable as HCl salt Stable under inert conditions

Notes:

  • The exo isomer’s melting point (93°C) suggests higher crystallinity than the endo form .
  • Boc and benzyl groups enhance stability but may require removal for biological activity .

Biological Activity

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Chemical Name : 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
  • CAS Number : 1638683-55-2
  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol

The biological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Interaction : The compound has shown affinity for muscarinic receptors, particularly M1-M5 subtypes, which are involved in numerous physiological processes including cognition and memory. Studies indicate that it functions as an antagonist at these receptors, modulating neurotransmitter release and activity in the central nervous system .
  • Enzyme Modulation : It has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing conditions like inflammation .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have indicated that compounds related to 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating infections .
  • Neuropharmacological Effects : The compound's ability to interact with muscarinic receptors suggests it may have implications in treating neurodegenerative diseases or cognitive disorders by enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives:

CompoundStructureBiological ActivityKi Value (nM)
Compound AStructure AAntagonist at M120
Compound BStructure BAntagonist at M250
Compound CStructure CAntibacterial30

Case Studies

  • Neuropharmacological Study : A study investigated the effects of a related bicyclic compound on cognitive function in animal models, showing improved memory retention and learning capabilities when administered at specific dosages .
  • Antimicrobial Efficacy : Another research focused on the antibacterial properties of derivatives of this bicyclic structure, highlighting their effectiveness against multi-drug resistant strains, thus showcasing their potential as new antibiotic agents .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsTarget SubstituentsReference
Double Mannich CondensationAcetone, formaldehyde, ammonium acetate3-Oxa, 7-acetic acid
Aminoketone DerivatizationEndo-7-aminomethyl precursor, acyl chloride7-Acetic acid derivatives

Advanced: How can computational methods resolve stereochemical ambiguities in azabicyclononanes?

Answer:
Contradictions in stereochemical assignments (e.g., endo vs. exo configurations) are resolved via:

  • X-ray crystallography : Provides unambiguous solid-state structural data (e.g., bond angles, torsion angles) .
  • Density Functional Theory (DFT) : Computes optimized geometries and compares them with experimental data to validate configurations .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals contacts) to explain packing motifs and stability .

Example : For 3-azabicyclononane derivatives, DFT calculations at the B3LYP/6-311G(d,p) level accurately predicted the 7-endo configuration, corroborating X-ray data with RMSD < 0.05 Å .

Basic: What spectroscopic techniques characterize bicyclononane derivatives?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., bridgehead Hs at δ 2.5–3.5 ppm) and quaternary carbons.
    • 2D Techniques (COSY, NOESY) : Resolves stereochemistry; NOESY correlations between bridgehead Hs confirm endo configurations .
  • X-ray Diffraction : Determines absolute configuration and ring puckering parameters (e.g., Cremer-Pople analysis) .
  • Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (< 5 ppm error).

Advanced: How to address discrepancies in biological activity data among azabicyclononanes?

Answer:
Discrepancies arise from variations in substituent electronic effects, stereochemistry, or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 7-acetic acid vs. 7-methyl groups) and correlate with bioactivity (e.g., antibacterial IC50) .
  • Molecular Docking : Predict binding modes to target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. For example, docking studies on 3-azabicyclononanes revealed hydrogen bonding with active-site residues, explaining potency variations .
  • Comparative Bioassays : Standardize assay protocols (e.g., MIC testing under identical bacterial strains/pH conditions) to minimize experimental variability .

Basic: How is the 7-endo configuration verified experimentally?

Answer:

  • X-ray Crystallography : The gold standard; for example, a C–C bond length of 1.54 Å at the bridgehead and a dihedral angle of 112° between rings confirm the endo geometry .
  • NOESY NMR : Cross-peaks between axial protons (e.g., H7 and H9) indicate proximity in the endo configuration .

Advanced: How do substituent effects modulate azabicyclononane reactivity?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., acetic acid at C7) increase electrophilicity at the nitrogen, enhancing nucleophilic attack in alkylation reactions .
  • Steric Effects : Bulky substituents (e.g., 4-ethoxyphenyl groups) hinder ring inversion, stabilizing specific conformers. Crystallographic data show increased torsion angles (e.g., 120° vs. 95°) in sterically crowded derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in acylation reactions, improving yields by 20–30% .

Advanced: What experimental designs optimize yield in multi-step syntheses?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For Mannich condensations, a 22 factorial design identified 60°C and 1.2 eq. NH4OAc as optimal (yield: 78%) .
  • In-situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., imine intermediates) to halt reactions at completion.
  • Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
Reactant of Route 2
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

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